ETHYL 2-(2-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Overview
Description
ETHYL 2-(2-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that features a pyrazole ring, a thiazole ring, and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The methyl group on the pyrazole ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Thiazole Ring Formation: The thiazole ring is formed by reacting a thioamide with an α-haloketone.
Coupling Reaction: The pyrazole and thiazole rings are coupled through an amide bond formation using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The ethyl acetate group can be hydrolyzed to a carboxylic acid under basic conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules, such as peptide coupling using EDCI.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, hydrochloric acid.
Coupling: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of carboxylic acid derivatives.
Coupling: Formation of larger amide or ester-linked molecules.
Scientific Research Applications
ETHYL 2-(2-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in inflammatory and infectious diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand the biological activity of pyrazole and thiazole derivatives.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The thiazole ring can interact with metal ions or other biomolecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Similar in structure but contains an imidazole ring instead of a pyrazole ring.
Metronidazole: A well-known nitroimidazole antibiotic with similar nitro group functionality.
Thiazole derivatives: Compounds containing the thiazole ring, used in various pharmaceutical applications.
Uniqueness
ETHYL 2-(2-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is unique due to the combination of the pyrazole and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This unique structure allows for diverse applications in different fields of research.
Properties
IUPAC Name |
ethyl 2-[2-[3-(5-methyl-4-nitropyrazol-1-yl)propanoylamino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O5S/c1-3-24-13(21)6-10-8-25-14(16-10)17-12(20)4-5-18-9(2)11(7-15-18)19(22)23/h7-8H,3-6H2,1-2H3,(H,16,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRGRCYDDSAWJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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